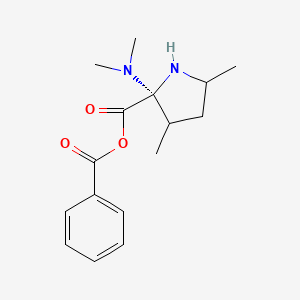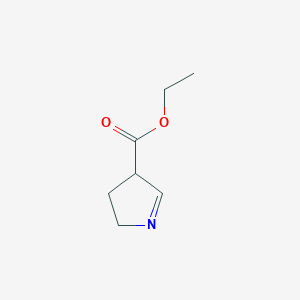
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that features both pyrazole and thiazolidinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrazole derivative with a thiazolidinone precursor in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidinone ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anti-inflammatory and antimicrobial agent.
Mécanisme D'action
The mechanism of action of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s thiazolidinone moiety is crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- N-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-1H-indole-carboxamides
- Ethyl-2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro1H-pyrazol-4-yl)amino]carbonyl}-3-oxobutanethiocarbamate
Uniqueness
What sets 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of pyrazole and thiazolidinone rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
630403-88-2 |
|---|---|
Formule moléculaire |
C6H5N3O2S2 |
Poids moléculaire |
215.3 g/mol |
Nom IUPAC |
3-(3-oxo-1,2-dihydropyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H5N3O2S2/c10-4-2-13-6(12)9(4)3-1-7-8-5(3)11/h1H,2H2,(H2,7,8,11) |
Clé InChI |
OQWCCQVEWAKVGT-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=S)S1)C2=CNNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12886702.png)







![8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B12886744.png)

![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)
